molecular formula C16H18N4O2 B280322 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B280322
M. Wt: 298.34 g/mol
InChI Key: AQXSQDWJMBVYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as ATCC-1427, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a lead compound for the development of novel drugs. Its diverse biological activities and relatively simple chemical structure make it an attractive target for medicinal chemistry research. However, one of the limitations of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its relatively low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for research on 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and its potential as an inhibitor of various enzymes.

Synthesis Methods

The synthesis of 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 4-hydroxycoumarin with ethyl acetoacetate, followed by the addition of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and ammonium acetate. The reaction proceeds under reflux conditions in acetic acid, and the final product is obtained after purification using column chromatography.

Scientific Research Applications

2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Several studies have also investigated its potential as an inhibitor of various enzymes, such as acetylcholinesterase, tyrosinase, and carbonic anhydrase.

properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-3-20-9(2)11(8-19-20)14-10(7-17)16(18)22-13-6-4-5-12(21)15(13)14/h8,14H,3-6,18H2,1-2H3

InChI Key

AQXSQDWJMBVYHB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C

Canonical SMILES

CCN1C(=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C

Origin of Product

United States

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